Home > Products > Screening Compounds P143075 > (+/-)-Lefetamine (hydrochloride)
(+/-)-Lefetamine (hydrochloride) -

(+/-)-Lefetamine (hydrochloride)

Catalog Number: EVT-15185591
CAS Number:
Molecular Formula: C16H20ClN
Molecular Weight: 261.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (+/-)-Lefetamine involves several key steps, typically starting from readily available precursors. One common method includes the alkylation of 4-hydroxyphenethylamine, followed by reductive amination. The process can be complex due to the need to control various reaction conditions to avoid side products.

  1. Starting Materials: The synthesis often begins with 4-hydroxyphenethylamine and an appropriate alkylating agent.
  2. Reagents: Common reagents include acid chlorides and bases such as diisopropylethylamine (DIPEA) or sodium hydroxide.
  3. Conditions: The reactions are typically carried out under reflux conditions with careful monitoring via liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion of reactants to products .
Molecular Structure Analysis

The molecular formula of (+/-)-Lefetamine is C16H19NC_{16}H_{19}N with a molar mass of approximately 225.335 g/mol. The structure consists of a diphenylethylamine backbone, which is critical for its pharmacological activity.

  • IUPAC Name: The IUPAC name reflects its chemical structure, emphasizing the arrangement of atoms within the molecule.
  • 3D Structure: Visualization tools such as JSmol can provide interactive models of Lefetamine's three-dimensional configuration, which is essential for understanding its interactions with biological targets .
Chemical Reactions Analysis

(+/-)-Lefetamine undergoes various chemical reactions that are significant for both its synthesis and its metabolic pathways:

  1. Alkylation: Initial reactions often involve alkylation at the nitrogen atom.
  2. Reductive Amination: This step is crucial for forming the final product from intermediates.
  3. Metabolism: In vivo studies indicate that Lefetamine can undergo N-dealkylation and hydroxylation, leading to various metabolites that may retain some pharmacological activity .
Mechanism of Action

The mechanism of action of (+/-)-Lefetamine involves interaction with opioid receptors in the central nervous system. It has been suggested that Lefetamine acts as a partial agonist at mu-opioid receptors, contributing to its analgesic effects while potentially minimizing full agonist-related side effects such as respiratory depression.

  • Pharmacodynamics: Studies have shown that Lefetamine has comparable effects to codeine but with a different receptor affinity profile, which may explain its unique clinical effects .
  • Pharmacokinetics: The compound exhibits a range of metabolic pathways that affect its bioavailability and efficacy.
Physical and Chemical Properties Analysis

The physical properties of (+/-)-Lefetamine (hydrochloride) include:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its administration routes.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of stable compounds .

Chemical properties include reactivity with various reagents, which can be utilized for identification purposes in analytical chemistry.

Applications

(+/-)-Lefetamine has been explored for several scientific uses:

  1. Analgesic Research: Due to its pain-relieving properties comparable to opioids, it has been studied for potential use in pain management therapies.
  2. Antitussive Agent: Its ability to suppress cough reflexes makes it a candidate for further development in treating cough-related conditions.
  3. Addiction Studies: Research into Lefetamine's effects on opioid withdrawal symptoms has provided insights into potential therapeutic uses for addiction treatment .
Historical Synthesis and Development of (±)-Lefetamine

Early Synthetic Pathways in the 1940s: Diphenylethylamine Derivatives

The foundational chemistry of (±)-lefetamine (N,N-dimethyl-1,2-diphenylethylamine) emerged from analgesic research on diphenylethylamine derivatives during the 1940s. Initial synthetic routes focused on N-alkylation of 1,2-diphenylethylamine precursors, yielding racemic mixtures due to the creation of a chiral center at the C1 position. Dodds et al. (1945) first documented these pathways, demonstrating that acyclic diphenylethylamine structures exhibited weak but measurable analgesic activity in animal models, though significantly less potent than morphine [1] [3]. The synthesis involved:

  • Condensation reactions between benzylmagnesium bromide and α-phenylacetaldehyde, followed by amination.
  • Reductive amination of deoxybenzoin intermediates using dimethylamine and sodium cyanoborohydride.These methods produced racemic (±)-lefetamine hydrochloride with moderate yields (typically 40-60%), limiting initial industrial scalability [1] [8]. The racemic nature of the compound complicated early pharmacological assessments, as enantiomeric contributions to bioactivity were unresolved.

Table 1: Key Early Synthetic Milestones for Diphenylethylamine Analgesics

YearInnovationChemical TargetSignificance
1945Reductive amination of deoxybenzoin(±)-1,2-diphenylethylamineFirst demonstration of weak analgesic activity
1950Grignard route optimization(±)-Lefetamine scaffoldImproved yield (55%) for in vivo screening

Stereochemical Optimization and Isomer-Specific Activity Profiles

The 1950s revealed critical stereochemical influences on lefetamine’s pharmacology. Fujimura et al. (1961) resolved the racemate and demonstrated that the (R)-enantiomer (L-SPA, Santenol) was primarily responsible for analgesic effects, while the (S)-enantiomer induced seizures in rodent models [1] [3] [4]. Key findings included:

  • Opioid receptor affinity: (R)-Lefetamine bound µ-opioid receptors (MOR) with ~10-fold higher affinity than the (S)-isomer, acting as a partial agonist comparable to codeine [1] [9].
  • Neurochemical divergence: (R)-Lefetamine additionally inhibited dopamine/norepinephrine reuptake, contributing to stimulant-like effects absent in the (S)-form [3] [4].
  • Metabolic stereoselectivity: Human liver cytochrome P450 enzymes (CYP3A4, CYP2C19) metabolized the enantiomers at differing rates, impacting bioavailability [2] [8]. This substrate stereoselectivity mirrored drugs like omeprazole, where enantiomer-specific clearance dictated efficacy [2]. Industrial production shifted exclusively to the (R)-enantiomer for therapeutic use (Santenol®), leveraging chiral resolution via diastereomeric salt crystallization using tartaric acid derivatives [1] [8].

Table 2: Comparative Pharmacology of Lefetamine Enantiomers

Parameter(R)-Lefetamine(S)-Lefetamine
Analgesic potencyEquivalent to codeineInactive
NeurotoxicityLowSeizures in rodents
Receptor actionMOR partial agonist + monoamine reuptake inhibitionNegligible opioid activity
Primary useMarketed drug (Santenol®)No therapeutic application

Evolution of Industrial Production: Japanese and European Pharmaceutical Contexts

Industrial scale-up of lefetamine was pioneered in Japan, where the Ogyu et al. patent (DE 1159958, 1963) detailed optimized chiral synthesis of (R)-lefetamine hydrochloride [1] [3]. This process featured:

  • Asymmetric reductive amination using chirally modified catalysts.
  • Crystallization-controlled purity (>98% enantiomeric excess) [1].Santenol® entered clinical use in Japan and Italy for moderate pain, but widespread abuse emerged rapidly due to its dual stimulant-opioid effects [3] [7]. By the 1980s, European studies confirmed its dependence potential in polydrug users, leading to strict regulation under narcotics laws (e.g., Canada’s 2016 Schedule III classification) [1] [7]. Meanwhile, industrial interest shifted to derivatives like N-ethyl- (NEDPA) and N-isopropyl-1,2-diphenylethylamine (NPDPA)—designer drugs circumventing lefetamine controls—highlighting its role as a structural template for illicit analogs [8]. Despite early promise for opioid withdrawal therapy, clinical trials showed lefetamine was inferior to buprenorphine in methadone detoxification, cementing its obsolescence [1] [3].

Table 3: Industrial and Regulatory Timeline of Lefetamine

EraRegionDevelopmentImpact
1950-60sJapanChiral synthesis patent (Ogyu et al.)Commercialization as Santenol®
1970-80sEuropeAbuse epidemics in polydrug usersWithdrawal from medical use
2010sNorth AmericaScheduling as controlled substance (Canada)Inclusion in designer drug monitoring programs

Properties

Product Name

(+/-)-Lefetamine (hydrochloride)

IUPAC Name

N,N-dimethyl-1,2-diphenylethanamine;hydrochloride

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H

InChI Key

VKIHKZMKDNVEIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.